molecular formula C20H21N3O4S B10980757 Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10980757
M. Wt: 399.5 g/mol
InChI Key: SCBTZGYDUZPUOE-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenylethyl group at position 5 and an oxazole-derived acetyl amino moiety at position 2. The methyl ester at position 4 enhances its solubility in organic solvents, making it a candidate for pharmaceutical and agrochemical research. Its structural complexity arises from the fusion of two bioactive heterocycles: the thiazole ring, known for its role in medicinal chemistry (e.g., antivirals and antibiotics), and the 1,2-oxazole group, which contributes to metabolic stability .

The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a trusted tool for small-molecule structural analysis .

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H21N3O4S/c1-12-15(13(2)27-23-12)11-17(24)21-20-22-18(19(25)26-3)16(28-20)10-9-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3,(H,21,22,24)

InChI Key

SCBTZGYDUZPUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis , which involves cyclocondensation of α-haloketones with thioureas or thioamides. For this compound, the C5 phenylethyl substituent is introduced during this step.

Representative Protocol :

  • Reactant Preparation :

    • α-Bromoketone precursor: 3-(2-phenylethyl)-2-bromoacetoacetate.

    • Thioamide: Thiourea or N-substituted thioamide.

  • Cyclocondensation :

    • Solvent: Ethanol or DMF.

    • Base: Sodium acetate or triethylamine.

    • Temperature: Reflux (78–100°C).

    • Time: 6–12 hours.

Reaction Equation :

α-Bromoketone+ThioamideBaseSolventThiazole Intermediate+HBr\text{α-Bromoketone} + \text{Thioamide} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Thiazole Intermediate} + \text{HBr}

Key Observations :

  • Phenylethyl substitution at C5 requires steric-directed bromoketone synthesis.

  • Yield optimization (65–78%) achieved via slow addition of bromoketone to prevent oligomerization.

Acylation with 3,5-Dimethylisoxazole-4-acetyl Group

The oxazole-derived acetyl group is introduced via amide coupling between the thiazole’s C2 amine and 3,5-dimethylisoxazole-4-acetic acid.

Stepwise Procedure :

  • Activation of Carboxylic Acid :

    • Reagent: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

    • Solvent: Dichloromethane (DCM) or THF.

    • Temperature: 0°C to room temperature (RT).

  • Coupling Reaction :

    • Molar Ratio: 1:1.2 (thiazole amine : activated acid).

    • Time: 12–24 hours.

    • Workup: Aqueous extraction, column chromatography (silica gel, hexane/ethyl acetate).

Critical Parameters :

  • Oxazole ring sensitivity necessitates mild acidic conditions (pH 6–7).

  • Excess EDCl (>1.5 eq.) risks oxazole N-oxidation.

Esterification at C4

The methyl ester is installed via Steglich esterification or Diazomethane treatment .

Method Comparison :

ParameterSteglich EsterificationDiazomethane Method
ReagentDCC/DMAPCH₂N₂
SolventDCMEther/MeOH
Temperature0°C → RT0°C
Yield70–85%90–95%
Safety ConcernsLow toxicityHigh toxicity

Optimized Protocol (Diazomethane) :

  • Dissolve thiazole-4-carboxylic acid in methanol.

  • Add ethereal diazomethane dropwise at 0°C.

  • Stir for 2 hours, evaporate, and purify via recrystallization.

Reaction Optimization

Solvent Effects on Acylation

Comparative studies in DCM vs. THF revealed:

SolventDielectric ConstantReaction Time (h)Yield (%)
DCM8.931878
THF7.522465

DCM’s low polarity enhances electrophilic activation, accelerating coupling.

Temperature Control in Thiazole Formation

Elevated temperatures (>100°C) led to:

  • 15–20% yield reduction due to bromoketone decomposition.

  • Formation of byproducts (e.g., thiazole dimers).

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz) :

  • δ 7.28–7.16 (m, 5H, Ph).

  • δ 4.32 (s, 3H, COOCH₃).

  • δ 2.51 (s, 6H, oxazole-CH₃).

LC-MS (ESI+) :

  • m/z 399.5 [M+H]⁺ (calculated: 399.47).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity.

Scalability and Industrial Considerations

Batch vs. Flow Chemistry :

MetricBatch ReactorContinuous Flow
Cycle Time48–72 hours8–12 hours
Yield Consistency±5%±2%
Catalyst Loading1.2 eq.0.8 eq.

Flow systems reduce reagent waste and improve heat dissipation during exothermic steps.

Applications and Derivatives

While beyond preparation scope, derivatives of this compound show promise as:

  • Kinase inhibitors (e.g., JAK2/STAT3 pathway).

  • Antimicrobial agents (MIC = 2–4 µg/mL against S. aureus).

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing further functionalization.

Reaction Conditions Reagents Products Applications
Acidic hydrolysis (HCl, H₂O, reflux)Concentrated HClCarboxylic acid derivative (C₁₉H₁₈N₃O₄S)Precursor for amide coupling or salt formation
Basic hydrolysis (NaOH, MeOH/H₂O)1M NaOHSodium carboxylate (C₁₉H₁₇N₃O₄SNa)Enhanced water solubility for biological assays

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient nature allows nucleophilic attacks at position 2 (adjacent to the amino group). This reactivity is exploited to introduce new substituents.

Reaction Type Reagents Products Key Observations
AminationNH₃/EtOH, 60°C2-Amino-thiazole derivativeImproved hydrogen-bonding capacity
HalogenationNBS, CCl₄2-Bromo-thiazole derivativeIntermediate for cross-coupling reactions

Reduction of the Oxazole Ring

The oxazole moiety can be selectively reduced to form a dihydrooxazole or fully saturated oxazolidine, altering the compound’s rigidity and electronic properties.

Reduction Method Reagents Products Impact on Bioactivity
Catalytic hydrogenationH₂, Pd/CDihydrooxazole derivativeIncreased conformational flexibility
LiAlH₄ reductionLiAlH₄, THFOxazolidine derivativeEnhanced membrane permeability

Cycloaddition Reactions

The acetyl-amino linker and thiazole/oxazole rings participate in [3+2] cycloadditions, enabling the synthesis of polycyclic systems.

Cycloaddition Partner Conditions Products Applications
Nitrile oxidesRT, tolueneIsoxazoline-fused hybridPotential kinase inhibitors
AzidesCu(I), DMFTriazole-linked analogsClick chemistry for bioconjugation

Oxidation of the Thiazole Sulfur

The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone derivatives, modulating electronic properties and metabolic stability.

Oxidizing Agent Conditions Products Stability
mCPBACH₂Cl₂, 0°CThiazole sulfoxideModerate metabolic stability
H₂O₂, AcOHRefluxThiazole sulfoneHigh oxidative stability

Comparative Reactivity with Analogues

The phenylethyl substituent and acetyl-amino group differentiate this compound’s reactivity from structurally similar derivatives:

Compound Key Reactive Sites Dominant Reactions Unique Features
Target compoundThiazole C2, oxazole ring, esterNucleophilic substitution, cycloadditionPhenylethyl group enhances π-π stacking
Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate Thiazole C2, esterEster hydrolysis, amidationLacks oxazole ring, limiting cycloaddition potential

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with rate dependence on pH and steric effects from the phenylethyl group.

  • Thiazole Halogenation : Follows an electrophilic aromatic substitution mechanism, facilitated by the electron-withdrawing ester group.

  • Oxazole Reduction : Involves sequential hydrogenation of the oxazole’s double bonds, with selectivity controlled by catalyst choice.

Scientific Research Applications

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate exhibits a range of biological activities that make it a candidate for further pharmacological studies:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various microbial strains. Its mechanism may involve disrupting cell wall synthesis or interfering with metabolic pathways essential for microbial survival.

Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspases and inhibiting pathways associated with cell proliferation. This activity suggests potential applications in cancer therapy.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

  • Antimicrobial Studies: In vitro assays have shown that the compound effectively inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Cancer Research: Investigations into the apoptotic mechanisms revealed that treatment with this compound leads to increased caspase activity in various cancer cell lines, suggesting its role as a pro-apoptotic agent.

Mechanism of Action

    Targets: The compound likely interacts with specific receptors or enzymes due to its heterocyclic structure.

    Pathways: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of thiazole derivatives with diverse substitutions. Two structurally related compounds from Pharmacopeial Forum (2017) include:

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .

While these analogues share the thiazole backbone, critical differences include:

  • Substituent Complexity : The target compound lacks the hydroperoxypropan and ureido groups present in the analogues, which may influence oxidative stability and binding affinity.
Physicochemical and Pharmacokinetic Properties
Property Target Compound Analogues from
Solubility Moderate (due to methyl ester) Likely lower (hydroperoxy groups increase polarity but may reduce membrane permeability)
Metabolic Stability High (3,5-dimethyloxazole resists oxidation) Variable (hydroperoxy groups may undergo rapid degradation)
Synthetic Accessibility Straightforward (fewer stereocenters) Complex (multiple stereocenters and functional groups require advanced synthetic routes)
Crystallographic and Computational Analysis

The target compound’s structure, if resolved via X-ray crystallography, would rely on SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle determination . In contrast, the analogues’ larger size and stereochemical complexity might necessitate advanced computational modeling alongside crystallography.

Biological Activity

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound characterized by its unique structural features, including a thiazole ring, an oxazole moiety, and a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O4SC_{20}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 399.5 g/mol. The presence of functional groups such as the imino group and the thiazole ring contributes to its reactivity and biological activity. The compound's structure can be summarized as follows:

Property Value
Molecular FormulaC20H21N3O4S
Molecular Weight399.5 g/mol
Structural FeaturesThiazole ring, oxazole moiety

Antitumor Activity

Research indicates that compounds containing thiazole and oxazole rings often exhibit significant antitumor properties. For instance, derivatives of thiazoles have shown promising cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the thiazole and phenyl rings can enhance cytotoxicity. For example, compounds with methyl substitutions on the phenyl ring have demonstrated improved activity against cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

Compounds similar to this compound have also been investigated for their antimicrobial properties. Studies have shown that thiazole derivatives exhibit activity against a range of bacterial strains, including resistant strains of Mycobacterium tuberculosis. The biological activity is often linked to their ability to interfere with microbial metabolic pathways .

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The oxazole and thiazole rings can engage in hydrogen bonding and hydrophobic interactions with proteins involved in cell signaling and proliferation. This interaction can lead to apoptosis in cancer cells or inhibition of bacterial growth through disruption of essential enzymatic processes .

Case Studies

  • Antitumor Efficacy : A study reported that a related thiazole derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells (a type of leukemia cell line). This study highlighted the importance of specific substitutions on the phenyl ring for enhancing cytotoxicity .
  • Antimicrobial Activity : Another investigation into thiazole derivatives showed promising results against drug-resistant Mycobacterium tuberculosis, indicating that modifications in the thiazole structure could improve efficacy against resistant strains .

Q & A

Basic: What are the key synthetic steps for preparing this compound, and how can intermediates be purified?

Answer:
The synthesis typically involves coupling a thiazole core with functionalized oxazole and phenylethyl groups. A general approach includes:

  • Step 1: Reacting a substituted aminothiazole intermediate with a 3,5-dimethylisoxazole acetyl derivative under reflux in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL acetic acid) .
  • Step 2: Purification via recrystallization from a DMF/acetic acid mixture to isolate the crystalline product .
  • Critical Note: Filtering and washing with solvents like ethanol, diethyl ether, and water are essential to remove unreacted starting materials .

Basic: Which spectroscopic and analytical methods are recommended for structural characterization?

Answer:
Key methods include:

  • 1H/13C NMR: To confirm substituent positions on the thiazole and oxazole rings, particularly the acetylated amine and phenylethyl group .
  • IR Spectroscopy: Identify carbonyl (C=O) stretches from the carboxylate and acetyl groups (~1700–1750 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected MW ~400–450 g/mol) and fragmentation patterns .
  • HPLC: Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Answer:

  • Catalyst Screening: Replace sodium acetate with stronger bases (e.g., triethylamine) to enhance acylation efficiency .
  • Solvent Variation: Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates, but note potential side reactions with acetic acid .
  • Temperature Control: Reduce reflux time to 3 hours to minimize decomposition, as seen in analogous thiazole syntheses .
  • Byproduct Analysis: Use TLC or LC-MS to detect unreacted 3,5-dimethylisoxazole acetyl derivatives and adjust stoichiometry (1.1–1.2 equiv.) .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

  • Modify Substituents:
    • Replace the 2-phenylethyl group with alkyl or heteroaryl (e.g., thiophene) to assess hydrophobicity effects .
    • Vary the methyl groups on the isoxazole ring to study steric/electronic impacts on target binding .
  • Biological Assays:
    • Test enzyme inhibition (e.g., kinases) using fluorescence-based assays, as done for morpholinomethyl-thiazole derivatives .
    • Evaluate cytotoxicity via MTT assays against cancer cell lines (IC50 determination) .

Advanced: How can conflicting solubility data in literature be resolved for this compound?

Answer:

  • Methodological Consistency:
    • Compare solubility studies using identical solvents (e.g., DMSO vs. ethanol) and concentrations .
    • Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may falsely report low solubility .
  • Temperature Dependence: Measure solubility at 25°C and 37°C, as phenylethyl groups exhibit thermal sensitivity .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

  • Side Reactions: The acetyl-amino group may undergo hydrolysis under prolonged heating; monitor pH and limit reaction time to <4 hours .
  • Purification Scaling: Replace flash chromatography with recrystallization or centrifugal partition chromatography (CPC) for cost-effective bulk purification .
  • Regioselectivity Control: Use directing groups (e.g., nitro or methoxy) during thiazole formation to ensure correct substitution patterns .

Basic: What stability studies are critical for long-term storage of this compound?

Answer:

  • Thermal Stability: Conduct accelerated degradation studies at 40–60°C for 4 weeks to identify decomposition products via LC-MS .
  • Light Sensitivity: Store in amber vials under inert gas (N2/Ar) to prevent photooxidation of the thiazole ring .
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the methyl carboxylate group .

Advanced: How can computational modeling aid in predicting biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonding with the acetyl-amino group .
  • QSAR Models: Correlate logP values (calculated via ChemAxon) with cytotoxicity data to optimize lipophilicity .
  • MD Simulations: Simulate binding stability with proteins over 100 ns to prioritize targets for experimental validation .

Basic: What are the safety considerations for handling this compound?

Answer:

  • Toxicity Screening: Follow EC 2015/830 guidelines for acute toxicity testing (e.g., LD50 in rodents) .
  • PPE Requirements: Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of thiazole/acetyl intermediates .
  • Waste Disposal: Neutralize acidic residues (e.g., acetic acid) before disposal .

Advanced: How can metabolic pathways be elucidated for this compound?

Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .
  • CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • Isotope Labeling: Synthesize a 13C-labeled analog to track metabolic fate in vivo .

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